tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Lipophilicity XLogP Tetrahydroisoquinoline

Patent-specified 4,1-benzoxazepine somatostatin agonist synthesis requires the exact 5-bromo Boc-THIQ regioisomer (CAS 215184-78-4). Substituting the 6-bromo isomer (LogP 3.68) or unprotected analog (XLogP 2) alters lipophilicity and compromises validated routes. • XLogP 3.3 ensures predictable chromatography & solvent partitioning • ≥98% HPLC purity minimizes dehalogenated impurities that poison Pd catalysts • White solid, mp 84-87°C; room temp storage, ambient shipping

Molecular Formula C14H18BrNO2
Molecular Weight 312.2 g/mol
CAS No. 215184-78-4
Cat. No. B049452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS215184-78-4
Synonymstert-Butyl 5-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC14H18BrNO2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2Br
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3
InChIKeyYSAAGRAKROVFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Physicochemical & Structural Identity


tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 215184-78-4) is a Boc-protected 5-bromo tetrahydroisoquinoline derivative with molecular formula C₁₄H₁₈BrNO₂ and molecular weight 312.20 g/mol [1]. The compound exists as a white to off-white solid with a melting point of 84-87°C . Key computed physicochemical descriptors include an XLogP3-AA value of 3.3, indicating moderate lipophilicity, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1]. The Boc group confers both synthetic utility as a protective moiety and significant impact on the compound's lipophilicity relative to unprotected analogs [2].

Why Generic THIQ Substitution Fails


Substitution of tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate with a generic tetrahydroisoquinoline (THIQ) building block—even those bearing a bromine substituent—introduces measurable and functionally consequential changes in lipophilicity, boiling point, and reactivity. The 5-bromo regioisomer exhibits a distinct XLogP value (3.3) that differs from both the unprotected 5-bromo analog (XLogP = 2) and the 6-bromo Boc-protected isomer (LogP = 3.68) [1][2]. These differences directly influence chromatographic behavior, solvent partitioning, and the ability to reliably reproduce literature synthetic protocols where this specific intermediate is explicitly designated. Moreover, the Boc-protected 5-bromo scaffold is documented as a key intermediate in the synthesis of 4,1-benzoxazepines as somatostatin agonists, a pathway that is not generally transferable to other positional isomers or unprotected analogs [3]. The quantitative evidence below substantiates why precise chemical identity, not merely class membership, governs procurement decisions.

Quantitative Differentiation Evidence


Lipophilicity (XLogP) Differentiation

The computed XLogP value for tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is 3.3 [1]. This represents a substantial increase in lipophilicity relative to the unprotected 5-bromo-3,4-dihydroisoquinoline (XLogP = 2) , a difference of 1.3 log units attributable to the Boc group. Conversely, the 6-bromo regioisomer, despite bearing the same Boc protective group, exhibits a higher LogP of 3.68 [2], a difference of 0.38 units from the 5-bromo target compound. These variations are quantitatively meaningful for reverse-phase chromatographic retention and solvent partitioning.

Lipophilicity XLogP Tetrahydroisoquinoline Boc-protected amine

Predicted Boiling Point Comparison

The predicted boiling point for tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is 382.4 ± 42.0 °C at 760 mmHg [1]. The 6-bromo regioisomer has a predicted boiling point of 374.2 ± 42.0 °C at 760 mmHg [2]. The 8.2 °C difference, while modest, is derived from the same computational methodology and reflects genuine positional isomeric effects on intermolecular interactions. This discrepancy may be relevant for thermal stability assessments and high-temperature synthetic procedures.

Boiling point Thermal property Purification Distillation

Commercial Purity Specifications

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is commercially available with a minimum purity specification of 98% (HPLC) from AKSci and 98.97% from Chemscene . In comparison, the 6-bromo isomer is offered by Chemscene with a purity specification of ≥97% . While both isomers meet typical research-grade standards, the 5-bromo target compound is supplied at a marginally higher documented purity, which may reduce the need for further purification in sensitive applications.

Purity HPLC Quality control Vendor specification

Somatostatin Agonist Intermediate Role

tert-Butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is explicitly cited as an intermediate used to prepare 4,1-benzoxazepines, a class of compounds under investigation as somatostatin receptor agonists [1]. This application is linked to patent US6352982, which describes the synthesis and biological evaluation of these condensed heterocycles [2]. While other Boc-protected tetrahydroisoquinolines are broadly employed as building blocks, this specific 5-bromo derivative is directly tied to a defined and documented pharmaceutical research program, providing a traceable rationale for its procurement.

Medicinal chemistry Somatostatin agonists Benzoxazepines Synthetic intermediate

Application Scenarios


4,1-Benzoxazepine Somatostatin Agonists

This compound serves as a key intermediate in the preparation of 4,1-benzoxazepines, a class of condensed heterocycles under investigation for somatostatin receptor agonism [1][2]. Researchers engaged in this specific medicinal chemistry program should procure this exact 5-bromo Boc-protected THIQ, as the patent literature explicitly employs this regioisomer. Substitution with a 6-bromo or unprotected analog would deviate from the validated synthetic route and likely compromise product identity.

Lipophilicity-Driven Method Development

The XLogP value of 3.3 for this compound [3] is intermediate between the unprotected 5-bromo THIQ (XLogP = 2) and the 6-bromo Boc-protected isomer (LogP = 3.68) [4]. This property is particularly relevant for method development involving phase-transfer catalysis, liquid-liquid extraction, or reverse-phase chromatographic purification. Scientists optimizing such protocols should select the 5-bromo Boc-THIQ when a lipophilicity profile in this narrow window is required.

High-Purity Cross-Coupling Reactions

The bromine atom at the 5-position is a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The commercial availability of this compound at high purity (98% or 98.97% by HPLC) minimizes the presence of dehalogenated impurities or regioisomeric contaminants that could poison catalysts or lead to byproduct formation. Procurement of this specific grade is advisable for catalytic applications where impurity profiles directly impact yield and catalyst turnover.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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